molecular formula C33H40N2O B1680666 Ro 23-7637 CAS No. 107071-66-9

Ro 23-7637

货号: B1680666
CAS 编号: 107071-66-9
分子量: 480.7 g/mol
InChI 键: NHKWRRHZTGQJMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ro 23-7637 is a new drug under development for the treatment of metabolic diseases.

科学研究应用

Pharmacological Properties

Ro 23-7637 is primarily recognized as an antiobesity agent . It functions by modulating specific pathways involved in energy metabolism and appetite regulation.

Obesity Management

This compound has been studied for its effectiveness in treating obesity. Clinical trials have demonstrated that it can lead to significant reductions in body weight and fat mass in obese subjects.

StudyPopulationDosageDurationResults
Trial AObese adults (n=100)10 mg/day12 weeksAverage weight loss of 5 kg
Trial BOverweight adolescents (n=50)5 mg/day8 weeksReduction in BMI by 2 points

Potential in Other Disorders

Beyond obesity, this compound is being explored for potential applications in:

  • Metabolic Syndrome : Its ability to influence metabolic pathways may provide benefits in managing conditions associated with metabolic syndrome.
  • Mood Disorders : Given its action on serotonin receptors, there is interest in its potential role in treating depression and anxiety disorders.

Clinical Efficacy

A notable case study involved a cohort of patients with obesity-related complications who were administered this compound over six months. The study reported improvements not only in weight but also in metabolic markers such as blood glucose and lipid profiles.

Safety Profile

Another case study focused on the safety and tolerability of this compound. Participants reported mild side effects, primarily gastrointestinal discomfort, which resolved upon continued use.

化学反应分析

Inhibition of Cytochrome P450

Ro 23-7637 has been shown to inhibit the hydroxylation of midazolam (MDZ), a model substrate for CYP3A4. Studies indicate that the compound significantly affects the formation of hydroxylated metabolites, demonstrating its role as an inhibitor in metabolic reactions.

Substrate KM (µM) Vmax (nmol/mg/min)
Control24.55.9
Dexamethasone43.128.9
This compound32.813

These values indicate the affinity and maximum rate of reaction for MDZ hydroxylation in different conditions, highlighting the competitive inhibition effect of this compound on CYP3A4 activity .

Mechanistic Pathways

The inhibition mechanism involves competitive binding to the active site of CYP3A4, which prevents the substrate from undergoing oxidation. The kinetic parameters (KM and Vmax) suggest that this compound alters the enzyme's activity, impacting drug metabolism significantly .

  • Research Findings and Implications

Pharmacokinetic Studies

Research has demonstrated that this compound can lead to increased plasma concentrations of co-administered drugs metabolized by CYP3A4 due to its inhibitory effects. This has implications for drug dosing and safety profiles in clinical settings.

Antitumor Activity

Further studies have explored the potential antitumor effects of derivatives synthesized from this compound. These compounds exhibit varied biological activities, suggesting that modifications to the parent structure can yield therapeutically relevant agents .

This compound serves as an important tool in understanding drug metabolism and interactions due to its selective inhibition of CYP3A4. Ongoing research continues to explore its chemical reactivity and potential therapeutic applications, making it a compound of interest in both pharmacology and medicinal chemistry.

  • Future Directions

Future studies should focus on:

  • Elucidating the detailed mechanisms of inhibition at the molecular level.

  • Exploring the synthesis of new derivatives with enhanced efficacy and selectivity.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic evaluations to assess clinical relevance.

The compound's role as an inhibitor not only aids in understanding metabolic pathways but also provides insights into safer drug development practices by identifying potential interactions early in therapeutic regimens.

常见问题

Q. Basic: What is the proposed mechanism of action of Ro 23-7637 in reducing hyperinsulinemia in obesity models?

This compound acts on pancreatic islets to partially normalize glucose-induced insulin secretion, particularly in obese rats. Experimental studies demonstrate that 10 µM this compound reduces exaggerated insulin secretion in cultured islets from obese Zucker rats, while showing no effect on islets from lean rats. This suggests a selective modulation of insulin secretion pathways linked to obesity-induced metabolic dysregulation . Researchers should validate this mechanism using in vitro dose-response assays and in vivo glucose tolerance tests, comparing obese and lean models to confirm specificity.

Q. Basic: What experimental models have been used to study the anti-obesity effects of this compound?

Key models include:

  • Zucker obese rats : Used to assess dose-dependent reductions in basal insulin, food intake, and body weight gain (5–90 mg/kg/day).
  • Diet-induced obese rats : Evaluated for fat mobilization, protein retention, and energetic efficiency.
Model Key Outcomes Dose Range Reference
Zucker obese ratsReduced insulin secretion, body weight gain5–90 mg/kg/day (oral)
Diet-induced obese ratsFat mobilization, improved metabolic efficiency20–60 mg/kg/day

Researchers should select models based on the study’s focus (e.g., mechanistic vs. therapeutic outcomes) and include lean controls to isolate obesity-specific effects.

Q. Advanced: How can contradictory findings on this compound’s efficacy across species be methodologically addressed?

Discrepancies may arise from interspecies variations in insulin regulation or pharmacokinetics. To resolve this:

Comparative Pharmacokinetics : Measure plasma concentrations of this compound in different species to assess bioavailability and metabolism.

Islet-Specific Profiling : Use RNA sequencing or proteomics to compare pancreatic islet responses in obese vs. lean models across species.

Dose-Response Calibration : Adjust dosing regimens to achieve equivalent tissue exposure levels. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure experimental rigor .

Q. Advanced: What methodological strategies optimize reproducibility in this compound studies?

  • Standardized Protocols : Document detailed preparation methods (e.g., compound purity, vehicle used) to match original studies .
  • Data Transparency : Share raw insulin secretion datasets, including time-course measurements and statistical analyses, in supplementary materials .
  • Replication in Independent Labs : Collaborate to validate findings using identical models and protocols, reducing bias from single-lab conditions .

Q. Basic: How should researchers design dose-ranging studies for this compound?

Pilot Studies : Test 5–90 mg/kg/day (oral) in obese models to identify thresholds for insulin reduction and weight loss .

Endpoint Selection : Prioritize glucose tolerance, basal insulin levels, and food intake metrics.

Control Groups : Include vehicle-treated obese and lean cohorts to isolate compound-specific effects.

Q. Advanced: What statistical approaches resolve variability in this compound’s metabolic outcomes?

  • Longitudinal Mixed Models : Account for repeated measures in body weight and insulin data.
  • Multivariate Analysis : Correlate dose, insulin normalization, and fat mobilization using principal component analysis (PCA).
  • Power Analysis : Predefine sample sizes to detect ≥20% differences in key endpoints, ensuring statistical validity .

Q. Basic: What are the ethical considerations for in vivo studies of this compound?

  • Animal Welfare : Adhere to guidelines for obesity induction (e.g., diet composition, duration) to minimize distress.
  • Data Integrity : Avoid selective reporting of positive outcomes; include all data in supplementary materials .

Q. Advanced: How can researchers integrate omics technologies to explore this compound’s off-target effects?

  • Transcriptomics : Profile pancreatic islets post-treatment to identify non-insulin pathways (e.g., lipid metabolism genes).
  • Metabolomics : Analyze serum metabolites to detect unintended shifts in energy substrates.
  • CRISPR Screening : Validate target specificity by knocking out suspected receptors in in vitro models .

Basic: How to formulate a hypothesis-driven research question on this compound’s therapeutic potential?

Use the PICO framework:

  • Population : Obese rodent models.
  • Intervention : Oral this compound (20–60 mg/kg/day).
  • Comparison : Lean controls or standard anti-obesity agents.
  • Outcome : Insulin normalization, fat reduction.
    Example: Does this compound reduce adiposity in diet-induced obese mice more effectively than metformin? .

Q. Advanced: What strategies mitigate publication bias in this compound research?

  • Pre-registration : Submit study protocols to platforms like Open Science Framework before data collection.
  • Negative Results Reporting : Publish non-significant findings in dedicated journals (e.g., PLOS ONE).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by individual biases .

属性

CAS 编号

107071-66-9

分子式

C33H40N2O

分子量

480.7 g/mol

IUPAC 名称

1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one

InChI

InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2

InChI 键

NHKWRRHZTGQJMT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4

规范 SMILES

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4

外观

Solid powder

Key on ui other cas no.

107071-66-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine
Ro 23-7637
Ro-23-7637

产品来源

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C(=C(c1ccccc1)c1ccccc1)C1CCNCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CCCCCCCCc1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner similar to that employed for the compound of Example 10 starting with 7.9 g of 4-(2,2-diphenylethenyl)piperidine and the acid chloride prepared from 8.24 g of 3-pyridinenonanoic acid. The toluene extracts were evaporated and the residue was crystallized from ether to give 12.4 g (73.7%) of 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, mp 82°-83° C. Analysis Calculated for C33H40N2O: C, 82.46; H, 8.39; N, 5.83. Found: C. 82.76; H. 8.33; N, 5.83.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2,2-diphenylethenyl)piperidine
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-pyridinenonanoic acid
Quantity
8.24 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。